![molecular formula C11H18N2O B2892315 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline CAS No. 1250801-81-0](/img/structure/B2892315.png)
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline
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Overview
Description
Anilines are a class of compounds that contain an amino group (-NH2) attached to a phenyl group. They are used as intermediates in the production of dyes, agrochemicals, and pharmaceuticals .
Synthesis Analysis
The synthesis of anilines typically involves the reduction of nitrobenzenes or the ammonolysis of phenols . More specific synthesis methods would depend on the particular structure of the aniline derivative.Molecular Structure Analysis
The molecular structure of anilines consists of a phenyl group (a benzene ring) with an attached amino group. The presence of the amino group can significantly affect the chemical properties of the compound .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reactions with acids and bases. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines can vary depending on their specific structure. They are generally colorless to slightly yellow liquids that darken upon exposure to air and light. They have a characteristic fishy odor and are less dense than water .Scientific Research Applications
Catalytic Synthesis of N-Arylated Amines
Research by Zheng and Wang (2019) describes a catalytic system for the one-pot synthesis of N-arylated amines, including derivatives of aniline, which are important intermediates in various chemical syntheses. This process utilizes rhodium catalysts and phosphorus ligands under optimized conditions, achieving high yields and conversions of aniline derivatives (Zheng & Wang, 2019).
Antimicrobial Activity of Substituted Anilines
Banoji et al. (2022) developed a synthetic method for producing pyrazol-4-yl- and 2H-chromene-based substituted anilines with significant antibacterial and antifungal activities. This study highlights the potential of substituted anilines in developing new antimicrobial agents (Banoji et al., 2022).
Melatonin Receptor Ligands
A study by Elisi et al. (2020) on N-anilinoethylamides, related to the aniline derivatives, explores their role as melatonin receptor ligands. These compounds demonstrate significant binding affinity and selectivity for melatonin receptors, suggesting potential applications in sleep disorders and circadian rhythm management (Elisi et al., 2020).
Electronic and Steric Effects in Polyanilines
Research on the electronic and steric effects in polymers derived from methyl and methoxy substituted anilines by D'aprano et al. (1993) provides insights into the structural properties affecting the conductivity and planarity of these polymers. This study is essential for understanding the application of such derivatives in electronic materials (D'aprano et al., 1993).
Fluorescent Sensors for Aluminum Ions
Tian et al. (2015) report on the synthesis of a Schiff-base fluorescent sensor derived from an aniline compound that shows a significant response to aluminum(III) ions, highlighting its potential for biological imaging and monitoring aluminum concentrations in biological systems (Tian et al., 2015).
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
It has been used to study the additive effects of amines in the asymmetric hydrogenation of 2-phenylquinoxaline and its derivatives .
Biochemical Pathways
It is known to participate in the suzuki–miyaura coupling reaction .
Safety and Hazards
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-12-8-9-13(2)10-4-6-11(14-3)7-5-10/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQNXCDESAMIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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